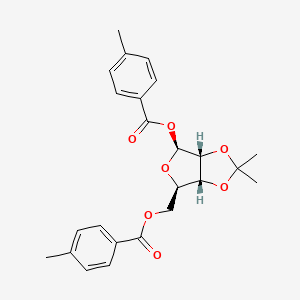![molecular formula C16H20OSSi B1398754 (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol CAS No. 1217863-50-7](/img/structure/B1398754.png)
(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol
Übersicht
Beschreibung
“(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol” is a chemical compound with the CAS Number: 1217863-50-7 . It has a molecular weight of 288.49 and its IUPAC name is (2-{dimethyl [4- (methylsulfanyl)phenyl]silyl}phenyl)methanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20OSSi/c1-18-14-8-10-15 (11-9-14)19 (2,3)16-7-5-4-6-13 (16)12-17/h4-11,17H,12H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . Its molecular weight is 288.49 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Solvolysis and Reactivity
- Solvolysis of Silicon Substituted 2-Silylpyridines : The reactivity of silicon-substituted silylpyridines, including compounds similar to the one , in hydroxylic solvents such as methanol, was studied. The study found differences in reactivity based on the nature of the substituents, providing insights into the steric and electronic effects influencing these reactions (Anderson & Webster, 1968).
Photolysis and Intermediacy
- Photolysis of 1,1-Dimethyl-2-Phenyl-1-Sila-2-Cyclobutene : This study investigated the photolysis of a related organosilicon compound in methanol. The research helps understand the behavior of similar compounds under photolytic conditions and the formation of intermediates (Tzeng et al., 1981).
Synthesis and Chemical Transformations
- Synthesis of α-Hydroxy Esters Using Silyl Groups : This study explored the use of silyl groups in asymmetric synthesis, demonstrating how silyl groups like the one in the compound of interest can be used in synthesizing complex molecules (Jung, Ho, & Kim, 2000).
- Methanol Production and Applications : Methanol, a solvent often used with silyl compounds, has been extensively studied for its versatility in chemical synthesis. The study provides a comprehensive overview of methanol's role in producing and interacting with compounds like the one (Dalena et al., 2018).
Catalysis and Reaction Mechanisms
- Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol Over Metalloporphyrin Catalysts : This research involved reactions in methanol, a solvent that might be used with the compound . It provides insights into catalysis and reaction mechanisms relevant to organosilicon compounds (Yahong et al., 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[2-[dimethyl-(4-methylsulfanylphenyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OSSi/c1-18-14-8-10-15(11-9-14)19(2,3)16-7-5-4-6-13(16)12-17/h4-11,17H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHMHLSZBSCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)SC)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726228 | |
| Record name | (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217863-50-7 | |
| Record name | (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-{dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















